The 5-Ethyl-1,3-benzothiazol-2-amine Scaffold: A Comprehensive Guide to Properties, Synthesis, and Medicinal Applications
The 5-Ethyl-1,3-benzothiazol-2-amine Scaffold: A Comprehensive Guide to Properties, Synthesis, and Medicinal Applications
Executive Summary In the landscape of modern medicinal chemistry, nitrogen- and sulfur-containing heterocycles serve as privileged scaffolds for drug discovery. Among these, 5-ethyl-1,3-benzothiazol-2-amine (CAS: 90382-08-4) stands out as a highly versatile building block. Characterized by its fused bicyclic structure and a highly reactive C2-amino group, this compound is heavily utilized in the synthesis of potent kinase inhibitors and advanced anticancer therapeutics. This whitepaper provides a deep-dive technical analysis of its physicochemical properties, regioselective synthesis methodologies, and mechanistic roles in targeted oncology.
Chemical Identity and Structural Architecture
The molecular architecture of 5-ethyl-1,3-benzothiazol-2-amine consists of a benzene ring fused to a thiazole ring, with an ethyl substituent at the 5-position and a primary amine at the 2-position.
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IUPAC Name: 5-ethyl-1,3-benzothiazol-2-amine
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CAS Registry Number: 90382-08-4[1]
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Canonical SMILES: CCC1=CC2=C(C=C1)SC(=N2)N[2]
The inherent value of this scaffold lies in its electronic distribution. The 2-aminobenzothiazole core is highly reactive for organic synthesis due to the facile functionalization of the C2−NH2 group[3]. Furthermore, the endocyclic nitrogen and exocyclic amine act as a bidentate hydrogen-bonding system, which is an exact geometric match for the ATP-binding hinge region of numerous human kinases[3].
Table 1: Physicochemical Properties
To facilitate predictive modeling in pharmacokinetics and drug design, the core quantitative data for 5-ethyl-1,3-benzothiazol-2-amine is summarized below:
| Property | Value | Experimental / Computational Significance |
| Molecular Formula | C9H10N2S | Dictates baseline stoichiometry for downstream functionalization. |
| Molecular Weight | 178.26 g/mol | Low molecular weight ensures high ligand efficiency (LE) in fragment-based drug design. |
| Hydrogen Bond Donors | 1 | Provided by the primary amine ( NH2 ); critical for kinase hinge-binding. |
| Hydrogen Bond Acceptors | 3 | Endocyclic N, exocyclic N, and endocyclic S[4]. |
| Rotatable Bonds | 1 | Limited to the ethyl group, ensuring high structural rigidity and low entropic penalty upon target binding. |
| Topological Polar Surface Area | ~67.2 Ų | Optimal for cellular permeability; falls well within the Lipinski Rule of 5 threshold (<140 Ų). |
Rational Synthesis: The Regioselective Hugerschoff Protocol
Causality and Regioselectivity
The choice of starting material—1-(3-ethylphenyl)thiourea —is critical. When subjected to an electrophilic halogenating agent (like bromine), the aromatic ring undergoes electrophilic activation. Cyclization can theoretically occur at either ortho position (C2 or C6 relative to the original aniline nitrogen). However, cyclization at the C2 position is sterically hindered by the adjacent ethyl group at C3. Consequently, the sulfur atom selectively attacks the less hindered C6 position (para to the ethyl group). This regioselective causality guarantees that the ethyl group perfectly aligns at the 5-position of the resulting benzothiazole ring, preventing the formation of the unwanted 7-ethyl isomer.
Step-by-Step Self-Validating Methodology
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Precursor Formation: React 3-ethylaniline with potassium thiocyanate (KSCN) in an acidic medium (e.g., dilute HCl) at 80 °C to yield 1-(3-ethylphenyl)thiourea.
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Validation: Monitor via Thin-Layer Chromatography (TLC) under 254 nm UV light until the aniline spot completely disappears.
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Electrophilic Activation & Cyclization: Dissolve the isolated thiourea in glacial acetic acid. Cool the reactor to 0–5 °C. Add liquid bromine dropwise.
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Causality: The strict 0–5 °C temperature control is mandatory to prevent exothermic runaway and suppress unwanted polybromination of the activated aromatic ring.
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Thermal Maturation: Gradually warm the mixture to room temperature, then reflux for 2 hours to drive the cyclization to completion.
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Basification and Free-Basing: Pour the acidic mixture over crushed ice and neutralize with aqueous ammonia ( NH4OH ) until the pH reaches 8–9.
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Causality: The product initially forms as a hydrobromide salt. Ammonia liberates the free base, rendering it insoluble in the aqueous phase and forcing precipitation.
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Isolation: Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure. Recrystallize from an ethanol/water mixture.
Figure 2: Step-by-step self-validating workflow for the Hugerschoff synthesis of 5-ethyl-1,3-benzothiazol-2-amine.
Mechanistic Applications in Oncology and Drug Design
Derivatives of 2-aminobenzothiazole are recognized as highly potent anticancer agents due to their ability to act as competitive ATP-inhibitors across multiple kinase families[3]. Recent structure-activity relationship (SAR) studies have demonstrated that functionalizing the 2-amino group (e.g., via chloroacetylation followed by piperazine coupling) yields compounds that profoundly suppress the PI3K/AKT/mTOR and EGFR signaling pathways[5].
The Kinase Hinge-Binding Mechanism
In the context of the PI3Kα kinase, the 2-aminobenzothiazole core acts as the primary pharmacophore. The nitrogen atom of the thiazole ring acts as a hydrogen bond acceptor, while the NH2 group acts as a hydrogen bond donor, anchoring the molecule directly into the kinase hinge region[5]. The 5-ethyl substitution provides crucial lipophilic contact with the hydrophobic pocket adjacent to the ATP-binding site, increasing target residence time and lowering the IC50 values against cancer cell lines such as A549 (lung) and MCF-7 (breast)[5].
Figure 3: Mechanistic inhibition of PI3K/EGFR signaling pathways by 2-aminobenzothiazole derivatives.
Analytical Characterization and Self-Validation Systems
To ensure the structural integrity of the synthesized 5-ethyl-1,3-benzothiazol-2-amine, the protocol mandates a strict, self-validating analytical suite:
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1H-NMR Spectroscopy ( DMSO−d6 ): The ethyl group must present as a distinct triplet ( CH3 , ~1.2 ppm) and quartet ( CH2 , ~2.6 ppm). The aromatic region will display an AMX spin system confirming the 4, 6, and 7 protons.
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D2O Exchange (Causality Check): The primary amine will appear as a broad singlet (~7.5 ppm). To validate that this is a primary amine and not an imine tautomer, a D2O shake is performed. The protons on the nitrogen will exchange with deuterium, causing the broad singlet to completely disappear from the spectrum.
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FT-IR Spectroscopy: Look for the characteristic twin N-H stretching bands of a primary amine in the 3200–3400 cm−1 region, alongside strong C=N stretching at ~1600 cm−1 .
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LC-MS: Electrospray ionization (ESI+) should yield a definitive [M+H]+ peak at m/z 179.26, confirming the exact mass of the synthesized construct.
References
- Title: CAS No.
- Title: Buy 5-Ethyl-1,3-benzothiazol-2-amine (EVT-13238230)
- Title: 2-Aminobenzothiazoles in anticancer drug design and discovery Source: NIH PMC URL
- Title: Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents Source: ACS Omega URL
